molecular formula C14H18N4O B6632737 N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide

N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide

Cat. No. B6632737
M. Wt: 258.32 g/mol
InChI Key: KHVXBSKKOKLZRJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide, also known as JNJ-42165279, is a novel and potent inhibitor of the cyclic GMP-AMP synthase (cGAS) enzyme. The cGAS enzyme plays a crucial role in the innate immune system by detecting cytosolic DNA and initiating an immune response to eliminate viral or bacterial infections. The inhibition of cGAS by JNJ-42165279 has potential therapeutic applications in various diseases, including autoimmune disorders, inflammatory diseases, and cancer.

Mechanism of Action

N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide inhibits the cGAS enzyme by binding to its catalytic domain, thereby preventing the formation of cyclic GMP-AMP (cGAMP) from cytosolic DNA. cGAMP acts as a second messenger to activate the stimulator of interferon genes (STING) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. By inhibiting cGAS, N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide can reduce the production of type I interferons and other pro-inflammatory cytokines, which are implicated in various autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide has been shown to reduce the levels of type I interferons and pro-inflammatory cytokines in various preclinical models. In addition, N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide has been shown to enhance the anti-tumor immune response by increasing the infiltration of T cells and natural killer cells into the tumor microenvironment. N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide has also been shown to promote tissue repair in a mouse model of colitis by enhancing the proliferation and differentiation of intestinal stem cells.

Advantages and Limitations for Lab Experiments

N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for cGAS inhibition, its low toxicity, and its ability to penetrate cell membranes and reach intracellular targets. However, N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide has some limitations, including its limited solubility in water and its instability in acidic conditions. These limitations can be overcome by using appropriate solvents and storage conditions.

Future Directions

N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide has potential therapeutic applications in various diseases, including autoimmune disorders, inflammatory diseases, and cancer. Future research directions include the optimization of N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide for clinical use, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers for patient selection and monitoring. In addition, N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide can be used as a tool compound to study the cGAS-STING pathway and its role in immune regulation and disease pathogenesis.

Synthesis Methods

The synthesis of N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide involves several steps, starting from commercially available starting materials. The key step involves the coupling of 2-bromoethylamine hydrobromide with 1H-indazole-3-carboxylic acid to form the intermediate compound. The intermediate is then reacted with (R)-2-pyrrolidinamine to obtain the final product, N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide, in high yield and purity.

Scientific Research Applications

N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In a mouse model of lupus, N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide was found to reduce the levels of autoantibodies and improve kidney function. In a mouse model of colitis, N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide was found to reduce inflammation and promote tissue repair. In a mouse model of melanoma, N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide was found to enhance the anti-tumor immune response and inhibit tumor growth.

properties

IUPAC Name

N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(16-9-7-10-4-3-8-15-10)13-11-5-1-2-6-12(11)17-18-13/h1-2,5-6,10,15H,3-4,7-9H2,(H,16,19)(H,17,18)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVXBSKKOKLZRJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CCNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide

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